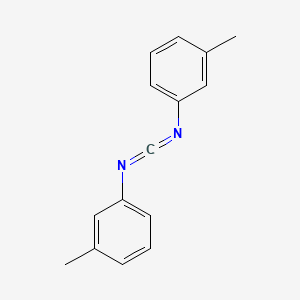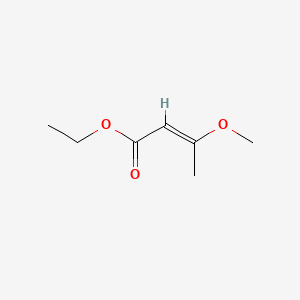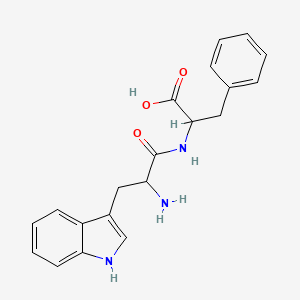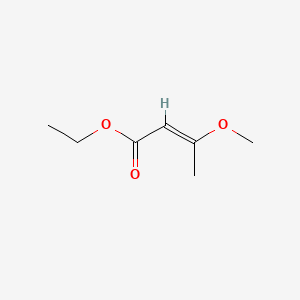![molecular formula C23H16N2O2 B14168121 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole CAS No. 3788-66-7](/img/structure/B14168121.png)
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized as a fluorescent whitening agent in plastics and textiles.
Mechanism of Action
The mechanism of action of 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is exploited in various applications, including imaging and sensing.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]phenyl]-5-methylbenzoxazole
- 2-(2-Benzoxazolyl)phenyl benzoate
- 4,4′-Di(benzoxazol-2-yl)stilbene
Uniqueness
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole is unique due to its specific structural configuration, which imparts distinct fluorescent properties. Compared to similar compounds, it offers better stability and higher fluorescence quantum yield, making it more suitable for certain applications .
Properties
CAS No. |
3788-66-7 |
|---|---|
Molecular Formula |
C23H16N2O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C23H16N2O2/c1-15-6-12-21-19(14-15)24-22(26-21)13-9-16-7-10-17(11-8-16)23-25-18-4-2-3-5-20(18)27-23/h2-14H,1H3 |
InChI Key |
KKDLKBVEHOJWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
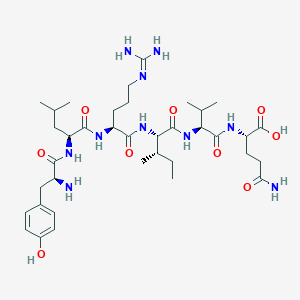



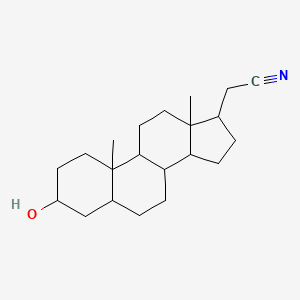
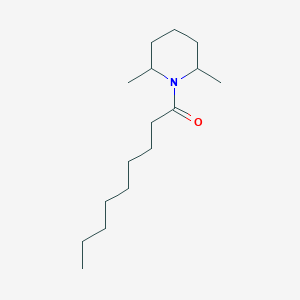
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
